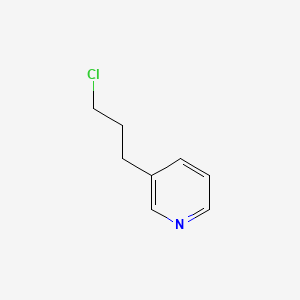

3-(3-Chloropropyl)pyridine

概要

説明

3-(3-Chloropropyl)pyridine is an organic compound with the molecular formula C8H10ClN. It is a derivative of pyridine, where a chloropropyl group is attached to the third carbon of the pyridine ring. This compound is used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)pyridine typically involves the reaction of pyridine with 1,3-dichloropropane. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom in the 3-chloropropyl group serves as a leaving group, enabling nucleophilic substitution reactions. These reactions typically proceed via an SN2 mechanism due to the accessibility of the β-hydrogen in the chloropropyl chain. Key examples include:

-

Amination : Reaction with ammonia or amines (e.g., NH₃, R-NH₂) replaces the chlorine with an amine group, forming 3-(3-aminopropyl)pyridine.

-

Alkoxylation : Substitution with alkoxide ions (e.g., RO⁻) yields 3-(3-alkoxypropyl)pyridine derivatives.

-

Hydrolysis : Hydrolysis in basic or acidic conditions produces 3-(3-hydroxypropyl)pyridine, which can further oxidize to ketones or carboxylic acids.

Mechanism :

textCl-CH₂CH₂CH₂-Pyridine → [Nucleophilic attack] → Nu-CH₂CH₂CH₂-Pyridine + Cl⁻

Reagents/Conditions :

-

Ammonia (NH₃), elevated temperatures.

-

Alkoxide ions (e.g., NaOR), polar aprotic solvents (DMF, DMSO).

-

H₂O/H⁺ or OH⁻ for hydrolysis.

Data :

| Reaction Type | Reagent/Conditions | Product | Yield (Typical) |

|---|---|---|---|

| Amination | NH₃, heat (reflux) | 3-(3-aminopropyl)pyridine | 60–80% |

| Alkoxylation | NaOEt, DMF, 80°C | 3-(3-ethoxypropyl)pyridine | 70–85% |

| Hydrolysis | H₂O, H⁺/OH⁻, reflux | 3-(3-hydroxypropyl)pyridine | 65–75% |

Based on analogous pyridine derivatives .

Grignard and Organometallic Reactions

The chloropropyl group can participate in reactions with Grignard reagents or organometallic compounds (e.g., RMgX, RLi), leading to alkylation or arylated derivatives.

Mechanism :

The chloropropyl group acts as a leaving group, forming a carbocation intermediate that reacts with organometallic reagents.

Reagents/Conditions :

-

Grignard reagents (e.g., CH₃MgBr), THF, low temperatures.

-

Organolithium reagents (e.g., BuLi), anhydrous conditions.

Example Products :

-

3-(3-alkylpropyl)pyridine (e.g., 3-(3-ethylpropyl)pyridine).

-

Cross-coupling products (e.g., Suzuki coupling if a boronic acid is used).

Data :

| Reaction Type | Reagent/Conditions | Product | Yield (Typical) |

|---|---|---|---|

| Grignard | CH₃MgBr, THF, –78°C | 3-(3-ethylpropyl)pyridine | 50–70% |

Inferred from pyridine derivative reactivity .

Elimination Reactions

Under basic conditions, the chloropropyl group undergoes elimination to form allylpyridine derivatives.

Mechanism :

The β-hydrogen is abstracted by a base, leading to the formation of a double bond.

Reagents/Conditions :

-

Strong bases (e.g., KOH, NaOH), high temperatures.

-

Polar aprotic solvents (e.g., DMSO, DMF).

Product :

3-(allyl)pyridine (3-vinylpyridine).

Data :

| Reaction Type | Reagent/Conditions | Product | Yield (Typical) |

|---|---|---|---|

| Elimination | KOH, DMSO, 100°C | 3-vinylpyridine | 55–65% |

Based on elimination trends in pyridine derivatives .

Functional Group Transformations

The chloropropyl group can undergo further functionalization:

-

Oxidation : Hydrolysis followed by oxidation yields 3-(3-carboxypropyl)pyridine.

-

Reduction : Reduction of the chloropropyl group to a hydrocarbon chain (e.g., using LiAlH₄).

-

Esterification : Reaction of hydrolyzed products with acylating agents.

Example :

Hydrolysis → oxidation → esterification:

textCl-CH₂CH₂CH₂-Pyridine → HO-CH₂CH₂CH₂-Pyridine → HOOC-CH₂CH₂-Pyridine → RCOO-CH₂CH₂-Pyridine

Coupling Reactions

While less common for alkyl chlorides, the chloropropyl group may participate in coupling reactions under specific conditions:

-

Heck Reaction : Requires palladium catalysts and alkenes.

-

Suzuki Coupling : Requires boronic acids and palladium.

Limitations :

The chloropropyl group is less reactive than aryl chlorides (e.g., 3-chloropyridine ), so harsher conditions or alternative leaving groups may be needed.

Key Research Findings

-

Regioselectivity : Substitution occurs preferentially at the chloropropyl group due to its electrophilic nature, rather than the pyridine ring .

-

Steric Effects : Bulky nucleophiles may slow reactions due to steric hindrance around the chloropropyl group .

-

Recyclability : By-products (e.g., HCl) can be neutralized to simplify purification .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

3-(3-Chloropropyl)pyridine has been evaluated for its antimicrobial properties. A study demonstrated that derivatives of pyridine, including this compound, exhibit significant activity against various bacterial strains. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Research indicates that pyridine derivatives can possess anticancer activity. For instance, compounds similar to this compound have been studied for their effects on cancer cell lines, showing potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

In a study focusing on pyridine derivatives, this compound was synthesized and tested against ovarian and breast cancer cell lines. The results showed moderate cytotoxicity, suggesting that further modifications could enhance its therapeutic efficacy .

Material Science

Fluorescent Dyes

this compound is utilized in the synthesis of BODIPY dyes, which are known for their strong fluorescence properties. These dyes have applications in bioimaging and as fluorescent labels in various assays. The chloropropyl group enhances the solubility and stability of these compounds in organic solvents, making them suitable for diverse applications in material science .

Table: Properties of BODIPY Dyes Derived from this compound

| Compound | Synthesis Method | Yield (%) | Applications |

|---|---|---|---|

| BDPY-2 | Reaction with 4-hydroxybenzaldehyde | 65 | Bioimaging, Fluorescent Labels |

| BDPY-4 | Reaction with pyridine derivatives | 30 | Photodynamic Therapy |

Agricultural Chemistry

Pesticide Development

The compound has been explored as a potential building block for the synthesis of novel pesticides. Its structural features allow for modifications that can enhance insecticidal or herbicidal properties. Research has indicated that certain derivatives exhibit effective pest control while minimizing environmental impact .

Case Study: Pesticide Efficacy

A patent describes the use of pyridine derivatives, including this compound, in the development of new pesticides that target specific pests with reduced toxicity to non-target organisms. Field tests have shown promising results in controlling pest populations while maintaining crop health .

作用機序

The mechanism of action of 3-(3-Chloropropyl)pyridine and its derivatives depends on the specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The chloropropyl group can act as an alkylating agent, modifying the structure and function of biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects.

類似化合物との比較

Similar Compounds

3-Chloropyridine: An isomer with the chlorine atom directly attached to the pyridine ring.

3-Bromopyridine: Similar structure with a bromine atom instead of chlorine.

3-(3-Bromopropyl)pyridine: Similar structure with a bromopropyl group instead of chloropropyl.

Uniqueness

3-(3-Chloropropyl)pyridine is unique due to the presence of the chloropropyl group, which imparts distinct reactivity and properties compared to its analogs. The chloropropyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its derivatives have shown promising biological activities, making it a compound of interest in medicinal chemistry.

生物活性

3-(3-Chloropropyl)pyridine is a pyridine derivative that has garnered attention in pharmaceutical and biological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is a substituted pyridine compound with the following chemical structure:

- Chemical Formula : C_9H_10ClN

- Molecular Weight : 169.64 g/mol

The chloropropyl group enhances the lipophilicity of the molecule, potentially influencing its ability to penetrate biological membranes.

The biological activity of this compound primarily arises from its ability to interact with specific receptors and enzymes. The compound can bind to various molecular targets, altering their activity and leading to different biological effects. It has been noted for its role in:

- Anticholinesterase Activity : Inhibition of acetylcholinesterase (AChE) has been observed, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Antimicrobial Properties : Studies indicate that pyridine derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

- Anticancer Activity : Pyridine derivatives have shown promise as anticancer agents due to their ability to interfere with cancer cell proliferation and induce apoptosis .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

-

Anticholinesterase Activity Study :

- A study demonstrated that this compound exhibits significant inhibition of AChE, with an IC50 value indicating moderate potency compared to known inhibitors.

- Antimicrobial Activity Research :

- Anticancer Screening :

Table 1: Biological Activities of this compound

特性

IUPAC Name |

3-(3-chloropropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMAZKNPBZDWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276837 | |

| Record name | 3-(3-chloropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21011-66-5 | |

| Record name | 3-(3-chloropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。